Ionotropic Glutamate Receptor Subtype Selectivity: GDEE vs. Glutarate Diethyl Ester (GlrDEE)
In rat cingulate cortex slice preparations using the in vitro grease gap recording technique in nominally Mg²⁺-free Krebs medium, L-glutamic acid diethyl ester hydrochloride (GDEE HCl) at 10 mM produced a distinct pharmacological profile that diverges quantitatively from its deaminated analog glutarate diethyl ester (GlrDEE) [1]. GDEE HCl (10 mM) had no antagonistic effect on depolarizing responses to AMPA, kainate, or NMDA, but potentiated responses to quisqualate with a dose-ratio of 0.53 (95% confidence interval: 0.44–0.63; n = 4). In contrast, GlrDEE (10 mM) antagonized kainate responses (dose-ratio 2.14; 1.92–2.38) and NMDA responses (dose-ratio 1.61; 1.39–1.87), while also potentiating quisqualate (dose-ratio 0.64; 0.58–0.71) and having no effect on AMPA [1]. Additionally, GDEE HCl inhibited spontaneous paroxysmal discharges with an IC₅₀ of 6.7 ± 0.37 mM, compared to GlrDEE IC₅₀ of 5.6 ± 0.38 mM and glutarate dimethyl ester (GlrDME) IC₅₀ of 10.4 ± 0.73 mM [1].
| Evidence Dimension | Pharmacological activity profile at ionotropic glutamate receptor subtypes |
|---|---|
| Target Compound Data | GDEE HCl 10 mM: No antagonism of AMPA/Kain/NMDA; Quisqualate potentiation dose-ratio 0.53 (0.44–0.63); SPD IC₅₀ 6.7 ± 0.37 mM |
| Comparator Or Baseline | GlrDEE 10 mM: Kain antagonism dose-ratio 2.14 (1.92–2.38); NMDA antagonism dose-ratio 1.61 (1.39–1.87); Quis potentiation dose-ratio 0.64 (0.58–0.71); SPD IC₅₀ 5.6 ± 0.38 mM |
| Quantified Difference | GDEE lacks Kain/NMDA antagonism vs. GlrDEE showing dose-ratios of 2.14 and 1.61; GDEE Quis dose-ratio 0.53 vs. GlrDEE 0.64; SPD IC₅₀ difference: 6.7 mM vs. 5.6 mM (Δ = 1.1 mM, 19.6% difference) |
| Conditions | Rat cingulate cortex slices, grease gap recording, nominally Mg²⁺-free Krebs medium, 10 mM test concentration |
Why This Matters
This differential profile enables researchers to discriminate between quisqualate-preferring and kainate/NMDA-mediated synaptic mechanisms; GDEE provides quisqualate-selective potentiation without confounding antagonism at other subtypes, unlike GlrDEE.
- [1] Turner JP, Meldrum BS. L-Glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. Br J Pharmacol. 1991;104(2):445-451. PMID: 1797311. View Source
